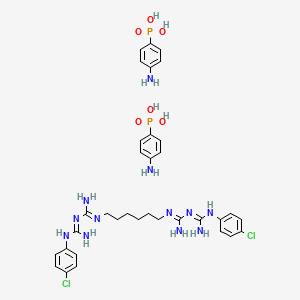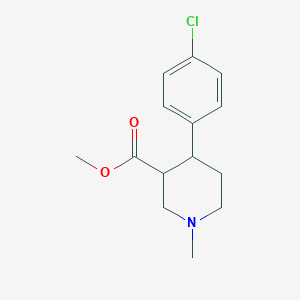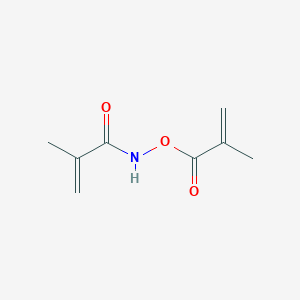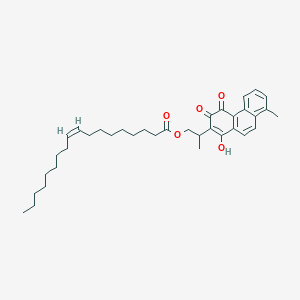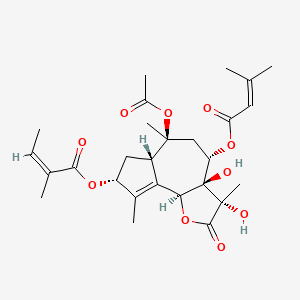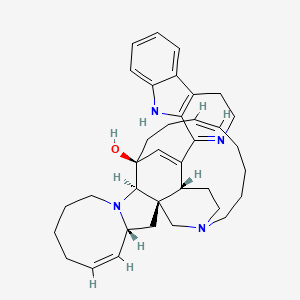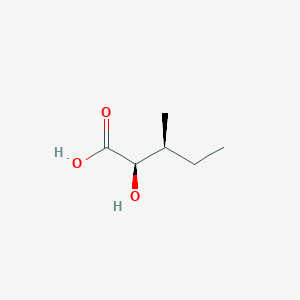
(2R,3S)-2-hydroxy-3-methylpentanoic acid
Descripción general
Descripción
(2R,3S)-2-hydroxy-3-methylpentanoic acid is a valeric acid derivative having an ®-hydroxy substituent at the 2-position and an (S)-methyl substituent at the 3-position . It is one of 4 stereoisomers of 2-hydroxy-3-methylpentanoic acid, generated by isoleucine metabolism . This compound is found at significantly higher levels than normal in patients with maple syrup urine disease (MSUD) .
Molecular Structure Analysis
The molecular formula of (2R,3S)-2-hydroxy-3-methylpentanoic acid is C6H12O3 . The IUPAC name for this compound is (2R,3S)-2-hydroxy-3-methylpentanoic acid . The InChI representation is InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 . The Canonical SMILES representation is CCC©C(C(=O)O)O and the Isomeric SMILES representation is CCC@HC@HO)O .
Physical And Chemical Properties Analysis
The molecular weight of (2R,3S)-2-hydroxy-3-methylpentanoic acid is 132.16 g/mol . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .
Aplicaciones Científicas De Investigación
Application in Medicine
Scientific Field
This application falls under the field of Medicine .
Summary of the Application
Isocitric acid (ICA) has found wide application in medicine as a promising compound with powerful antioxidant activity to combat oxidative stress .
Methods of Application
ICA can be synthesized by Yarrowia lipolytica from ester-aldehyde fraction (EAF), a waste product of the ethanol production process . A highly effective method of ICA production from EAF has been developed, based on the regulation of key enzymes (aconitate hydratase and isocitrate lyase) by metabolic regulators (iron and itaconic acid) and aeration .
Results or Outcomes
Under optimal conditions, Yarrowia lipolytica VKM Y-2373 produced 83 g/L ICA with an isocitrate to citrate ratio of 4.1:1 and a mass yield of 1.1 g/g .
Microbial Production
Scientific Field
This application falls under the field of Microbiology and Biotechnology .
Summary of the Application
The microbial production of (2R,3S)-isocitric acid has been studied extensively due to its potential use in the prevention and treatment of certain diseases .
Methods of Application
Efficient processes of (2R,3S)-isocitric acid production have been developed using natural, mutant, and recombinant strains of Yarrowia lipolytica .
Results or Outcomes
The methods of product isolation and purification to pharmacopeial standards have been reviewed .
Role in Acute Myeloid Leukemia
Scientific Field
This application falls under the field of Oncology .
Summary of the Application
Acute myeloid leukemia (AML) frequently harbors mutations in isocitrate 1 (IDH1) and 2 (IDH2) genes, leading to the formation of the oncometabolite (2R)-hydroxyglutaric acid (2R-HG) with epigenetic consequences for AML proliferation and differentiation .
Methods of Application
Plasma metabolomics was conducted by gas chromatography–mass spectrometry (GC–MS) on 51 AML patients, 29 IDH1/2 wild-type (WT), 9 with IDH1R132, 12 with IDH2R140 and one with IDH2R172 mutations .
Results or Outcomes
Only two plasma metabolites were statistically significantly different (p < 0.0001) between both IDH1R132 and WT IDH1/2 and IDH2R140 and WT IDH1/2, specifically (2R)-hydroxyglutaric acid (2R-HG) and the threonine metabolite (2R,3S)-dihydroxybutanoic acid (2,3-DHBA). Moreover, 2R-HG correlated strongly (p < 0.0001) with 2,3-DHBA in plasma .
Microbial Production of 2,3-Butanediol
Scientific Field
This application falls under the field of Industrial Biotechnology .
Summary of the Application
The microbial production of 2,3-butanediol (2,3-BD) has been studied extensively due to its potential use in various industrial applications .
Methods of Application
Efficient processes of 2,3-BD production have been developed using natural, mutant, and recombinant strains of various microorganisms .
Results or Outcomes
The methods of product isolation and purification to industrial standards have been reviewed .
Propiedades
IUPAC Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPIWOPNGRASR-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445269 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2-hydroxy-3-methylpentanoic acid | |
CAS RN |
70748-47-9 | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2-hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)
